2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
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Description
2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C18H13F3N4S2 and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
This compound is primarily involved in the synthesis and development of various derivatives. Abdelhamid et al. (2012) highlighted its use in synthesizing 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives, involving reactions with hydrazonoyl halides and active methylene compounds, showcasing its versatility in heterocyclic compound synthesis Abdelhamid et al., 2012.
Antimicrobial Activities
The compound's derivatives have also been investigated for antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, indicating potential in developing bioactive compounds Bayrak et al., 2009.
Photophysical Properties and Drug Delivery
Carvalho et al. (2013) focused on the photophysical properties of thieno[3,2-b]pyridine derivatives, including absorption and fluorescence studies, and their incorporation in lipid membranes for potential drug delivery applications Carvalho et al., 2013.
Properties
IUPAC Name |
2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S2/c1-25-16(23-24-17(25)26-2)15-13(10-6-4-3-5-7-10)14-12(27-15)8-11(9-22-14)18(19,20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHALYDVMIKWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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